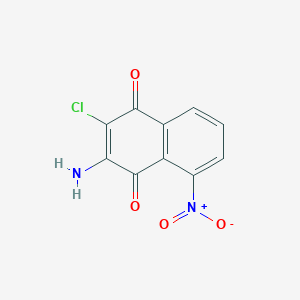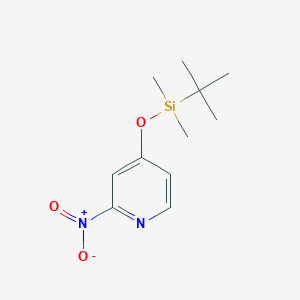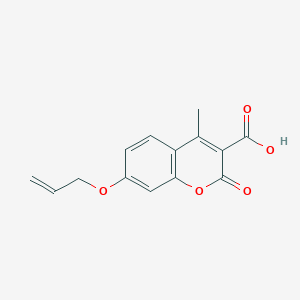
7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This compound, in particular, is characterized by its chromene core structure, which is substituted with an allyloxy group at the seventh position, a methyl group at the fourth position, and a carboxylic acid group at the third position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylcoumarin, which serves as the core structure.
Allylation: The allyloxy group is introduced at the seventh position through an allylation reaction. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group is introduced at the third position through a carboxylation reaction. This can be achieved using carbon dioxide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains.
Antioxidant Activity: The compound and its derivatives exhibit antioxidant properties, making them potential candidates for use in health supplements and pharmaceuticals.
Medicine:
Anti-inflammatory Agents: The compound has been studied for its potential anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Anticancer Agents: Some derivatives have shown cytotoxic activity against cancer cell lines, indicating potential use in cancer therapy.
Industry:
Dye and Pigment Production: The compound can be used in the production of dyes and pigments due to its chromophore structure.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways: The compound can modulate pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
類似化合物との比較
Coumarin: The parent compound of the class, known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: A hydroxylated derivative with enhanced antioxidant properties.
4-Methylumbelliferone: A methylated derivative with applications in fluorescence labeling and cancer therapy.
Uniqueness: 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H12O5 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
4-methyl-2-oxo-7-prop-2-enoxychromene-3-carboxylic acid |
InChI |
InChI=1S/C14H12O5/c1-3-6-18-9-4-5-10-8(2)12(13(15)16)14(17)19-11(10)7-9/h3-5,7H,1,6H2,2H3,(H,15,16) |
InChIキー |
KOQWFYZIKYUZBO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)

![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
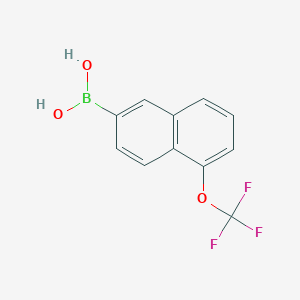
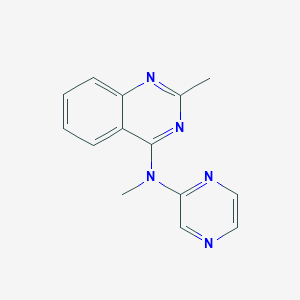

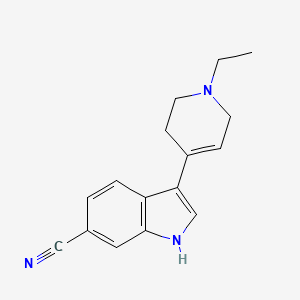
![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
